![molecular formula C9H5ClO2S B6204843 7-chloro-1-benzothiophene-3-carboxylic acid CAS No. 1558164-16-1](/img/no-structure.png)
7-chloro-1-benzothiophene-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of 1-benzothiophene-3-carboxylic acid derivatives, which includes 7-chloro-1-benzothiophene-3-carboxylic acid, involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . A one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has also been reported .Molecular Structure Analysis
The molecular structure of 7-chloro-1-benzothiophene-3-carboxylic acid is represented by the formula C9H5ClO2S .Scientific Research Applications
Organic Semiconductors
Benzothiophenes are key components in organic semiconductors due to their potential for elongated and highly delocalised electronic structures, which are essential for efficient charge transport in these materials .
Medicinal Chemistry
Substituted benzothiophenes serve as valuable building blocks in medicinal chemistry. They are incorporated into drugs acting as tubulin polymerisation inhibitors, acetyl-CoA carboxylase inhibitors, antidepressants, and estrogen receptor modulators .
Clinical Agents
Benzothiophenes are present in several clinical agents such as Raloxifene (a selective estrogen receptor modulator), Zileuton (an inhibitor of 5-lipoxygenase and leukotriene biosynthesis used for asthma treatment), and Sertaconazole (an antifungal agent inhibiting ergosterol synthesis) .
Antimicrobial Activity
Thiophene derivatives exhibit antimicrobial properties, which make them candidates for developing new antibiotics and antiseptics .
Analgesic and Anti-inflammatory
These compounds also show analgesic and anti-inflammatory activities, suggesting their use in pain management and inflammatory conditions .
Antihypertensive Effects
Thiophene derivatives can have antihypertensive effects, potentially useful in managing high blood pressure .
Antitumor Activity
They have been found to possess antitumor activity, indicating their potential in cancer therapy .
Material Science Applications
In material science, thiophene derivatives are used in the fabrication of light-emitting diodes and as corrosion inhibitors for metals .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 7-chloro-1-benzothiophene-3-carboxylic acid are currently unknown. This compound belongs to the class of benzothiophene compounds, which have been shown to exhibit a wide range of biological activities . .
Mode of Action
Benzothiophene compounds, in general, have been shown to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzothiophene compounds have been found to affect a variety of biochemical pathways, including those involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication
Result of Action
As a benzothiophene derivative, it may share some of the biological activities observed in this class of compounds, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-1-benzothiophene-3-carboxylic acid involves the introduction of a chlorine atom onto the benzothiophene ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Benzothiophene", "Chlorine gas", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Benzothiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron or aluminum chloride to yield 7-chlorobenzothiophene.", "The resulting intermediate is then treated with sodium hydroxide in ethanol to form the sodium salt of 7-chlorobenzothiophene.", "Carbon dioxide is bubbled through the reaction mixture to effect carboxylation of the intermediate, yielding 7-chloro-1-benzothiophene-3-carboxylic acid.", "The product is isolated by filtration and washed with diethyl ether and water to remove impurities." ] } | |
CAS RN |
1558164-16-1 |
Product Name |
7-chloro-1-benzothiophene-3-carboxylic acid |
Molecular Formula |
C9H5ClO2S |
Molecular Weight |
212.7 |
Purity |
95 |
Origin of Product |
United States |
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